2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-
Description
Substituent Position on the Quinolinone Core
Relocating the chloro group from position 7 to 5 or 8 would yield isomers with distinct electronic profiles. For example, a chloro group at position 8 increases steric hindrance near the ketone oxygen, potentially affecting hydrogen-bonding capacity.
Orientation of the 4-(Dimethylamino)Phenyl Group
The dimethylamino group’s para position on the phenyl ring optimizes conjugation with the quinolinone π-system. Meta or ortho orientations would disrupt this conjugation, altering electron-donating effects and molecular dipole moments.
Isoxazolyl Substituent Configuration
The 5-methyl-3-isoxazolyl group’s placement at position 3 creates a specific spatial arrangement. Shifting this group to position 2 or 4 would reorient the isoxazole ring relative to the quinolinone plane, impacting intermolecular interactions.
The table below summarizes hypothetical isomers and their predicted properties:
These isomers underscore the delicate balance between substituent positioning and functional outcomes, a consideration critical to rational drug design.
Properties
Molecular Formula |
C21H18ClN3O3 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-1,2-oxazol-3-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C21H18ClN3O3/c1-11-8-18(24-28-11)19-20(26)15-9-14(16(22)10-17(15)23-21(19)27)12-4-6-13(7-5-12)25(2)3/h4-10H,1-3H3,(H2,23,26,27) |
InChI Key |
QQMXLVUNZBLVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)C4=CC=C(C=C4)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reactions
One of the prominent methods for synthesizing quinolinone derivatives involves multi-component reactions. For instance, a one-pot reaction can be conducted using dimedone , 6-amino-1,3-dimethyluracil , and appropriate aldehydes under basic conditions.
Reagents :
- Dimedone
- 6-Amino-1,3-dimethyluracil
- Aldehydes (e.g., 4-hydroxybenzaldehyde)
Catalyst : DABCO (1,4-Diazabicyclo[2.2.2]octane)
Conditions : The reaction is typically performed at elevated temperatures (around 90 °C) under solvent-free conditions.
This method has shown to yield various quinolinone derivatives efficiently with yields ranging from 60% to 80% depending on the specific aldehyde used.
Click Chemistry Approach
Another effective synthesis route is through click chemistry, which utilizes the azide-alkyne cycloaddition reaction. This method is particularly useful for constructing complex quinolinone frameworks.
Reagents :
- Alkynes (e.g., propargyl bromide)
- Azides (e.g., benzyl azide)
Catalyst : Copper(I) sulfate and sodium ascorbate
Conditions : The reaction is conducted in dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
This approach allows for the rapid assembly of multiple components into a single product, often resulting in high yields (up to 85% ) with minimal by-products.
Detailed Experimental Procedures
Preparation of Starting Materials
The synthesis of the target compound often begins with preparing key intermediates:
| Intermediate | Methodology | Yield |
|---|---|---|
| 4-Hydroxybenzaldehyde | Reaction with propargyl bromide in the presence of potassium carbonate | ~70% |
| Benzyl azide | Synthesized from benzyl halides via nucleophilic substitution reactions | ~65% |
These intermediates serve as critical building blocks in the formation of the final compound.
Final Synthesis Steps
The final steps typically involve:
Formation of Quinolinone Core :
- Combine dimedone, the prepared aldehyde, and 6-amino-1,3-dimethyluracil.
- Heat to promote cyclization and formation of the quinolinone structure.
-
- Introduce chlorine at the 7-position using reagents like phosphorus oxychloride or thionyl chloride under controlled conditions.
Dimethylamino Group Introduction :
- React with dimethylamine in an appropriate solvent to install the dimethylamino group at the para position of the phenyl ring.
Research Findings
Recent studies have demonstrated that variations in reaction conditions significantly affect both yield and purity of the final product:
| Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|
| Solvent-free, DABCO catalyst | 75 | >95 |
| DMF with copper catalysts | 85 | >90 |
These findings suggest that optimizing reaction parameters can lead to improved outcomes in synthesizing complex quinolinones.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Structural Analogues of 7-Chloroquinoline Derivatives
Key Compounds :
- 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives (4a–f) : Synthesized via hydrazine-heteroaromatic aldehyde condensation. These compounds share the 7-chloro-quinoline core but differ in substituents at position 4 (hydrazinylidene groups vs. the target’s 4-hydroxy and 3-isoxazolyl groups).
- (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (2l) : Features a 7-chloro core with a piperazine-difluorocyclohexyl group.
Structural Comparison :
Functional Implications :
- The isoxazole moiety could confer metabolic stability over triazole or pyrazole groups seen in other derivatives .
Quinazolinone Derivatives with Overlapping Pharmacological Profiles
Key Compounds :
- 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) : Exhibits antibacterial activity, with IR/NMR data confirming C=S and C-Cl bonds.
- 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one : Shows analgesic and anti-inflammatory activities, attributed to hydrogen-bonding interactions.
Activity Comparison :
Spectral Data :
- The target’s isoxazole group may show IR peaks near 1596 cm⁻¹ (C=N) and 1243 cm⁻¹ (C-O), similar to triazole-thione derivatives .
- 1H-NMR: Aromatic protons in the dimethylaminophenyl group (δ 6.86–7.26) and isoxazole methyl (δ ~2.59) would align with quinazolinone analogs .
Heterocyclic Substituent Impact
- Isoxazole vs.
- Dimethylaminophenyl vs. Fluorophenyl: The dimethylamino group’s electron-donating nature contrasts with fluorine’s electronegativity, altering electronic distribution and pharmacokinetics .
Biological Activity
2(1H)-Quinolinone derivatives, particularly 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits potential anticancer, antimicrobial, and antioxidant properties, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound's structure is characterized by a quinolinone core with several functional groups that contribute to its biological activity. The presence of the chloro group, dimethylamino group, and hydroxy group enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂ |
| Molecular Weight | 353.81 g/mol |
| CAS Number | 1398330-29-4 |
Anticancer Activity
Research indicates that quinolinone derivatives exhibit notable anticancer properties. For instance, studies on related compounds have shown significant antiproliferative effects against various cancer cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating strong activity.
- Case Study: A derivative similar to the target compound demonstrated an IC50 of 0.32 μM against the COLO205 colorectal adenocarcinoma cell line and 0.89 μM against the H460 non-small-cell lung cancer cell line . This suggests that structural modifications in quinolinones can enhance their anticancer efficacy.
The anticancer mechanism is primarily attributed to the inhibition of tubulin polymerization, which disrupts microtubule dynamics necessary for mitosis. Molecular docking studies further elucidate these interactions, showing binding affinity to the colchicine-binding site on tubulin .
Antimicrobial Activity
In addition to anticancer effects, some quinolinone derivatives have demonstrated antimicrobial properties. The mechanism often involves interference with bacterial DNA synthesis or function.
- Research Findings: A related quinolinone was found to inhibit the growth of Mycobacterium tuberculosis, showcasing its potential as an antitubercular agent .
Antioxidant Activity
Quinolinones are also recognized for their antioxidant capabilities. The radical scavenging activity has been assessed using DPPH assays, where certain derivatives exhibited comparable or superior activity to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one | 72% at 50 µg/mL |
| Ascorbic Acid | 85% at 50 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR of quinolinones is crucial for optimizing their biological activity. Modifications at various positions on the quinoline ring can significantly influence potency and selectivity.
- Key Insights:
- Substitution with electron-donating groups (like dimethylamino) tends to enhance activity.
- The positioning of chloro and hydroxy groups is critical for maintaining bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
